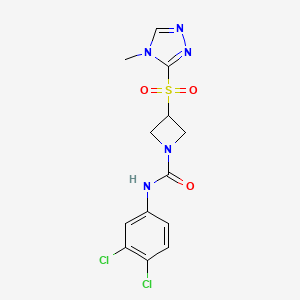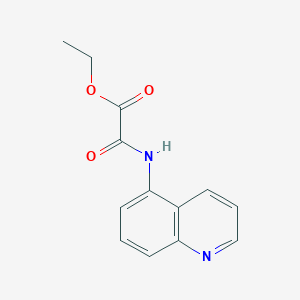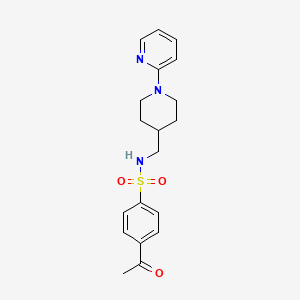
2-(Pyridin-4-ylmethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Pyridin-4-ylmethoxy)acetic acid” is a chemical compound with the CAS Number: 116882-98-5 . It has a molecular weight of 167.16 .
Molecular Structure Analysis
The InChI code for “2-(Pyridin-4-ylmethoxy)acetic acid” is 1S/C8H9NO3/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Pyridin-4-ylmethoxy)acetic acid” is a powder . The storage temperature and other specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Construction of Entangled Frameworks
The compound 1,4-bis(pyridin-4-ylmethoxy)benzene (L), related to 2-(Pyridin-4-ylmethoxy)acetic acid, was used to construct a series of entangled structures and a 3D supramolecular framework. These structures, including poly-threading and self-penetrating coordination, were achieved through reactions with zinc acetate salts and multi-carboxylate acids, influenced by pH variations. This study demonstrated the potential of these compounds in developing complex molecular architectures with unique properties (Li et al., 2012).
2. Corrosion Inhibition
Although not directly using 2-(Pyridin-4-ylmethoxy)acetic acid, the study of [(2-pyridin-4-ylethyl)thio]acetic acid (P1) revealed its role as a corrosion inhibitor for steel in sulfuric acid solutions. This research highlighted the compound's high inhibition efficiency and adherence to the Langmuir adsorption isotherm, suggesting potential applications for related pyridinyl compounds in corrosion protection (Bouklah et al., 2005).
3. Synthesis of Analogues and Derivatives
A study on the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues employed intermolecular [2+2]-photocycloaddition, highlighting the versatility of pyridinyl compounds in synthesizing a variety of bioactive molecules (Petz et al., 2019).
4. Controlled-Release Herbicides
Research on 2,4-D [(2,4-dichlorophenoxy)acetic acid] esters of starches, involving pyridine as a reactant, demonstrated the potential of pyridinyl compounds in the development of controlled-release herbicides. These compounds released 2,4-D at varying rates, suggesting a role in sustainable agriculture (Mehltretter et al., 1974).
5. Metal Mixture Carrier
Poly pyridin-2-ylmethyl 2-(eugenoxy) acetate (poly (PMEOA)) was synthesized as a metal mixture carrier, demonstrating the application of pyridinyl compounds in enhancing the effectiveness of heavy metal ion transport, which could be significant in environmental remediation and metal recovery processes (Djunaidi et al., 2020).
6. Catalytic Applications
The catalytic performance of complexes formed from 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid was investigated, showing excellent efficiency in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This highlights the role of pyridinyl compounds in facilitating important chemical transformations (Xie et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 2-(Pyridin-4-ylmethoxy)acetic acid are currently unknown. This compound is a derivative of pyridine and acetic acid, both of which have various biological activities . .
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through hydrogen bonding or π-π stacking .
Biochemical Pathways
Other pyridine derivatives have been shown to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s possible that 2-(Pyridin-4-ylmethoxy)acetic acid could affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 2-(Pyridin-4-ylmethoxy)acetic acid are currently unknown. Given the diverse biological activities of other pyridine derivatives, this compound could potentially have a wide range of effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(pyridin-4-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAFAQKGBMCEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)



![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)
![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)